molecular formula C12H10N4OS B2884606 6-Mercapto-1-(m-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one CAS No. 1416344-86-9

6-Mercapto-1-(m-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one

Cat. No. B2884606
CAS RN: 1416344-86-9
M. Wt: 258.3
InChI Key: RKVCWCCJHBDOGK-UHFFFAOYSA-N
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Description

“6-Mercapto-1-(m-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one” is a complex organic compound that contains several functional groups. It has a pyrazolo[3,4-d]pyrimidin-4-one core, which is a type of fused heterocyclic compound . The “6-Mercapto” indicates the presence of a sulfur-containing thiol group, and “m-tolyl” refers to a m-tolyl group, which is a methyl-substituted phenyl group .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the fused pyrazolo[3,4-d]pyrimidin-4-one ring system, with a thiol group attached at the 6-position and a m-tolyl group attached at the 1-position .


Chemical Reactions Analysis

The chemical reactions involving this compound would likely depend on the reactivity of its functional groups. For example, the thiol group could undergo oxidation or substitution reactions, and the pyrazolo[3,4-d]pyrimidin-4-one core could participate in various ring-opening or ring-closing reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups and overall structure. For instance, the presence of the thiol group could contribute to a strong, unpleasant odor .

Scientific Research Applications

Safety and Hazards

The safety and hazards associated with this compound would depend on factors like its reactivity, toxicity, and handling procedures. For example, compounds containing thiol groups can have strong odors and may cause irritation .

properties

IUPAC Name

1-(3-methylphenyl)-6-sulfanylidene-7H-pyrazolo[3,4-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10N4OS/c1-7-3-2-4-8(5-7)16-10-9(6-13-16)11(17)15-12(18)14-10/h2-6H,1H3,(H2,14,15,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RKVCWCCJHBDOGK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)N2C3=C(C=N2)C(=O)NC(=S)N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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